1-Methoxy-9H-xanthene
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Overview
Description
1-Methoxy-9H-xanthene is a chemical compound belonging to the xanthene family. Xanthene derivatives are known for their diverse biological activities and applications in various fields. The compound has a molecular formula of C14H12O2 and is characterized by a methoxy group attached to the xanthene core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-9H-xanthene can be synthesized through several methods. One common approach involves the condensation of a phenol derivative with a salicylic acid derivative in the presence of a dehydrating agent such as acetic anhydride . Another method includes the use of zinc chloride/phosphoryl chloride to produce xanthene derivatives with better yields and shorter reaction times . Additionally, microwave heating has been employed to enhance the efficiency of these reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of catalysts such as ytterbium triflate (Yb(OTf)3) has been reported to improve the synthesis of xanthene derivatives from substituted phenols and substituted 2-hydroxybenzoic acids .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-9H-xanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the xanthene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted xanthene derivatives.
Scientific Research Applications
1-Methoxy-9H-xanthene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a fluorescent dye.
Biology: Employed in biological assays and imaging due to its fluorescent properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxy-9H-xanthene involves its interaction with molecular targets and pathways. For instance, xanthene derivatives have been shown to modulate the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, which plays a crucial role in counteracting oxidative stress and inflammation . The compound’s ability to enhance Nrf2 translocation suggests its potential in mitigating oxidative damage and inflammatory responses .
Comparison with Similar Compounds
1-Methoxy-9H-xanthene can be compared with other xanthene derivatives such as:
9H-xanthen-9-one: A parent compound with similar structural features but lacking the methoxy group.
7-bromo-1,3-dihydroxy-9H-xanthen-9-one: A derivative with bromine and hydroxyl groups, exhibiting potent biological activities.
α- and γ-mangostin: Naturally occurring xanthones with demonstrated anti-inflammatory and antioxidant effects.
Uniqueness: this compound stands out due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. This unique feature allows for targeted modifications and applications in various research fields .
Properties
CAS No. |
100621-82-7 |
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Molecular Formula |
C14H12O2 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
1-methoxy-9H-xanthene |
InChI |
InChI=1S/C14H12O2/c1-15-13-7-4-8-14-11(13)9-10-5-2-3-6-12(10)16-14/h2-8H,9H2,1H3 |
InChI Key |
ZXVKXGKPOOIFFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CC3=CC=CC=C3O2 |
Origin of Product |
United States |
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